molecular formula C13H13NO4 B14227362 1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propan-2-yl acetate CAS No. 777084-16-9

1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propan-2-yl acetate

Cat. No.: B14227362
CAS No.: 777084-16-9
M. Wt: 247.25 g/mol
InChI Key: PUHPHKCGNJLCTJ-UHFFFAOYSA-N
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Description

1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propan-2-yl acetate is an organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety

Preparation Methods

The synthesis of 1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propan-2-yl acetate typically involves the reaction of phthalic anhydride with an appropriate amine, followed by acetylation. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propan-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propan-2-yl acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propan-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and regulation.

Comparison with Similar Compounds

1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propan-2-yl acetate can be compared with other phthalimide derivatives, such as:

    Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate: Similar in structure but with a methyl group instead of a propan-2-yl group.

    Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate: Contains a thio group and difluoro substitution.

    (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl thiocyanate: Features a thiocyanate group instead of an acetate group. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

777084-16-9

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

1-(1,3-dioxoisoindol-2-yl)propan-2-yl acetate

InChI

InChI=1S/C13H13NO4/c1-8(18-9(2)15)7-14-12(16)10-5-3-4-6-11(10)13(14)17/h3-6,8H,7H2,1-2H3

InChI Key

PUHPHKCGNJLCTJ-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C(=O)C2=CC=CC=C2C1=O)OC(=O)C

Origin of Product

United States

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